1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a bromine atom at the 3-position and a propyl group at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- can be achieved through various synthetic routes. One common method involves the bromination of 1H-pyrrolo[2,3-b]pyridine at the 3-position followed by the introduction of a propyl group at the 2-position. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane. The propylation step can be carried out using propyl halides under basic conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to remove the bromine atom.
Coupling Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck coupling to form carbon-carbon bonds with aryl or vinyl groups.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of various enzymes and receptors, including fibroblast growth factor receptors (FGFRs) which are implicated in cancer.
Biological Studies: The compound is studied for its potential to modulate biological pathways and its effects on cell proliferation, migration, and apoptosis.
Chemical Biology: It serves as a probe for investigating the structure-activity relationships of pyrrolopyridine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine: Lacks the bromine and propyl substituents, making it less specific in its biological activity.
3-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar but lacks the propyl group, which may affect its binding affinity and selectivity.
1H-Pyrazolo[3,4-b]pyridine: A related scaffold with different biological activities and applications.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11BrN2 |
---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H11BrN2/c1-2-4-8-9(11)7-5-3-6-12-10(7)13-8/h3,5-6H,2,4H2,1H3,(H,12,13) |
InChI Key |
RILLWWSONAFBGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(N1)N=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.